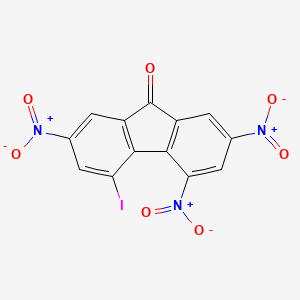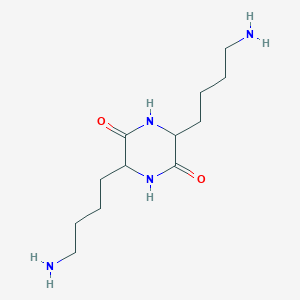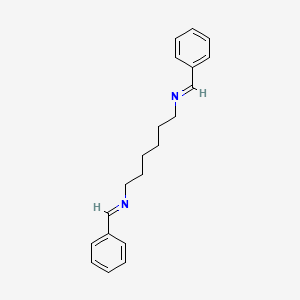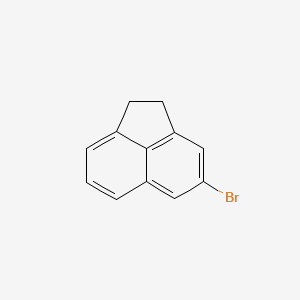
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one is an organic compound belonging to the class of imidazolidinones. It is characterized by the presence of two hydroxymethyl groups and a methyl group attached to an imidazolidinone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one typically involves the reaction of formaldehyde with 4-methylimidazolidin-2-one under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl groups. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of formaldehyde and 4-methylimidazolidin-2-one to the reactor, along with a base catalyst. The reaction is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or crystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to form stable cross-linked structures.
Wirkmechanismus
The mechanism of action of 1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one involves its ability to release formaldehyde under certain conditions. This formaldehyde release can lead to the formation of cross-linked structures in polymers and resins. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function and activity. The molecular targets and pathways involved in these interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione: Known for its use as a preservative in cosmetics and personal care products.
Diazolidinyl urea: Commonly used as an antimicrobial agent in various formulations.
Sodium hydroxymethylglycinate: Another formaldehyde-releasing compound used in cosmetics and personal care products.
Uniqueness
1,3-Bis(hydroxymethyl)-4-methylimidazolidin-2-one is unique due to its specific structure, which allows for the formation of stable cross-linked structures in polymers and resins. Its ability to release formaldehyde under controlled conditions makes it valuable in various industrial and research applications.
Eigenschaften
CAS-Nummer |
2492-96-8 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1,3-bis(hydroxymethyl)-4-methylimidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O3/c1-5-2-7(3-9)6(11)8(5)4-10/h5,9-10H,2-4H2,1H3 |
InChI-Schlüssel |
UBHXVADGCTXVOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)N1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)





